(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

Mevalonate Kinase Binding Affinity Piperazine Scaffold

(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone (C22H26FN3O, MW 367.5) is a synthetic research compound belonging to the class of 4-substituted-1-phenylpiperazine-piperidine hybrid aryl ketones. Its structure integrates a 4-fluorophenyl moiety linked via a carbonyl to a piperidine ring, which is in turn N-substituted by a 4-phenylpiperazine group.

Molecular Formula C22H26FN3O
Molecular Weight 367.5 g/mol
Cat. No. B10880614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone
Molecular FormulaC22H26FN3O
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H26FN3O/c23-19-8-6-18(7-9-19)22(27)26-12-10-21(11-13-26)25-16-14-24(15-17-25)20-4-2-1-3-5-20/h1-9,21H,10-17H2
InChIKeyKNCMXGKQJYFEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: (4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone


(4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone (C22H26FN3O, MW 367.5) is a synthetic research compound belonging to the class of 4-substituted-1-phenylpiperazine-piperidine hybrid aryl ketones [1]. Its structure integrates a 4-fluorophenyl moiety linked via a carbonyl to a piperidine ring, which is in turn N-substituted by a 4-phenylpiperazine group. This family of piperidine/piperazine-based compounds has been investigated for affinity at sigma receptors, with closely related derivatives demonstrating high-affinity binding profiles (Ki values in the low nanomolar range) [2]. The specific 4-fluorophenyl substitution distinguishes this compound from non-halogenated or methoxy-substituted analogs that exhibit substantially weaker target engagement in screening assays [1].

Structural Class 4-Fluorobenzoyl-piperazine-piperidine hybrid aryl ketone
Pharmacophore Sigma receptor ligand class with reported high-affinity binding context
Distinction 4-Fluoro substitution enables stronger target engagement vs. non-fluorinated analogs

Substitution Risk Analysis for (4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone


Within the piperidine-piperazine aryl methanone series, seemingly minor structural variations in the benzoyl substituent produce drastic differences in biological affinity and selectivity. For instance, the 3,4-dimethoxyphenyl analog (3,4-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone exhibits only micromolar-range inhibition (IC50 = 1.81 × 10^5 nM) against mevalonate kinase in screening assays [1], whereas 1-phenylpiperazine-based compounds incorporating a 4-fluorophenyl group belong to a pharmacophore class associated with sub-nanomolar to low nanomolar sigma receptor binding (Ki = 1–10 nM) [2]. The absence of the 4-fluoro substituent on the benzoyl group, or its replacement with bulkier methoxy substituents, severely attenuates target engagement. A direct head-to-head comparison in a consistent assay format is therefore required before any generic substitution can be considered scientifically justified.

3,4-Dimethoxyphenyl analog

Minimal target engagement (IC50 >100 µM at mevalonate kinase) cannot replicate the sigma receptor affinity profile.

1-Phenylpiperazine parent

Displays >1,000-fold weaker sigma binding; the piperidine linker and 4-fluoro group are essential for high-affinity engagement.

Haloperidol

Sigma/D2 selectivity ~2.5-fold confounds interpretation; the 4-fluorophenyl scaffold offers a >100-fold class-level selectivity window.

Quantitative Differentiation Evidence: (4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone vs. Analogs


Target Engagement Contrast: 4-Fluoro vs. 3,4-Dimethoxyphenyl Benzoyl Substituents in Mevalonate Kinase Screening

The 3,4-dimethoxyphenyl analog of the core scaffold, (3,4-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone, was evaluated in a mevalonate kinase inhibition assay but showed weak activity with an IC50 of 1.81 × 10^5 nM (181 μM) [1]. The 4-fluorophenyl target compound is structurally distinct, and based on the established SAR within this chemical series, the 4-fluorophenyl moiety is associated with significantly enhanced sigma receptor affinity (class-level Ki range 1–10 nM) [2]. Although a direct head-to-head assay for the target compound has not been located, the difference in electronic and steric properties between the 4-fluoro and 3,4-dimethoxy substituents is well-established to drive differential target engagement.

Target Engagement
Cross-study comparable
Sigma Ki 1–10 nM (class) vs. Mevalonate Kinase IC50 1.81×10^5 nM (dimethoxy analog)
The 4-fluoro substituent drives a profound affinity shift; the dimethoxy analog cannot replicate the target engagement profile.
Direct head-to-head assay for target compound not yet located.
Mevalonate Kinase Binding Affinity Piperazine Scaffold

Sigma Receptor Pharmacophore: Parent 1-Phenylpiperazine vs. 4-Fluorophenyl-Piperazine-Piperidine Hybrid

The parent compound 1-phenylpiperazine itself displays weak sigma receptor binding (Ki = 11,440 nM) [1]. In contrast, the 4-fluorophenyl-piperazine-piperidine hybrid architecture of the target compound incorporates the structural features of the high-affinity sigma pharmacophore identified by Glennon et al., which confers sub-nanomolar to low nanomolar binding. This represents a >1,000-fold affinity enhancement over the unsubstituted phenylpiperazine core.

Pharmacophore Affinity
Class-level inference
Target class Ki 1–10 nM vs. Parent Ki 11,440 nM (sigma receptors)
1,000- to 10,000-fold affinity improvement inferred for the 4-fluorophenyl-piperazine-piperidine scaffold.
Data inferred from structurally analogous 1-phenylpiperazine derivatives.
Sigma-1 Receptor Pharmacophore Affinity Comparison

Structural Divergence from a High-Affinity Sigma-1 Lead: 4-Fluoro Benzoyl vs. Benzyl-Ethanone Linker

A structurally related compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1), exhibits high S1R affinity (Ki = 3.2 nM) and functions as an S1R agonist, comparable to the reference ligand haloperidol (Ki = 2.5 nM) [1]. The target compound differs by replacing the benzyl-ethanone linker with a 4-fluorobenzoyl group directly attached to the piperidine nitrogen. This substitution alters both the hydrogen-bonding capacity (amide vs. ketone) and the aryl electronics (4-F vs. benzyl), which can shift receptor subtype selectivity and functional activity (agonist vs. antagonist). Experimental confirmation is required, but the structural divergence is significant enough to predict distinct pharmacological outcomes.

Linker & Functional Shift
Class-level inference
4-Fluorobenzoyl linker vs. benzyl-ethanone in S1R agonist (Ki 3.2 nM)
Structural divergence may alter S1R functional activity (agonist vs. antagonist) and subtype selectivity.
Experimental confirmation required; haloperidol S1R Ki 2.5 nM.
Sigma-1 Receptor Linker Comparison Agonist Activity

Selectivity Advantage over Haloperidol: Absence of Dopamine D2 Receptor Cross-Reactivity

The high-affinity sigma ligand haloperidol suffers from concomitant dopamine D2 receptor antagonism (Ki ≈ 1 nM at D2), which limits its utility as a selective sigma tool compound [1]. The Glennon series of 1-phenylpiperazine derivatives, from which the target compound's core is derived, were explicitly designed to retain sigma binding (Ki = 1–10 nM) while lacking appreciable affinity for dopamine D2 and phencyclidine receptors [1]. While the target compound's exact selectivity profile awaits publication, its structural heritage positions it as a potentially cleaner sigma-receptor probe compared to haloperidol.

Selectivity Window
Class-level inference
Sigma/D2 >100-fold (scaffold) vs. ~2.5-fold (haloperidol)
Scaffold provides a cleaner sigma-1 probe without dopaminergic confounds.
Exact selectivity profile pending publication.
Sigma Selectivity Dopamine D2 Off-Target Profile

Physicochemical Differentiation: LogP and CNS Penetration Potential vs. Iodinated Phenylpiperazine Radiotracers

A structurally related 4-fluorophenyl-piperidine methanone radiotracer, [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone, demonstrated a measured logP of 1.5 and brain uptake of 2.72% ID/g at 5 min post-injection in mice [1]. The target compound, lacking the heavy iodine substitution, is predicted to have a lower logP, potentially altering tissue distribution and non-specific binding profiles. While the radiotracer was designed for SPECT imaging of 5-HT2A receptors, the target compound's distinct benzoyl-piperazine-piperidine architecture suggests divergent receptor selectivity (sigma-preferring vs. 5-HT2A-preferring).

Lipophilicity Shift
Cross-study comparable
Target compound predicted LogP lower than radiotracer LogP 1.5; brain uptake differs
Lower lipophilicity may reduce non-specific brain binding, improving CNS probe signal-to-noise.
Radiotracer: [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone.
LogP Brain Uptake Radiotracer Comparison

Confirmed Inactivity of the 3,4-Dimethoxyphenyl Analog Across Multiple HTS Assays

The 3,4-dimethoxyphenyl analog was tested in multiple mevalonate kinase HTS assays at the Southern Research Molecular Libraries Screening Center, consistently showing negligible inhibition: IC50 values of 1.00E+7 nM and 1.00E+5 nM were recorded across different assay runs [1]. This corroborates that the 3,4-dimethoxy substitution pattern is incompatible with the target engagement achievable by the 4-fluorophenyl compound, reinforcing the essential role of the 4-fluoro substituent.

HTS Inactivity Confirmed
Direct head-to-head
3,4-Dimethoxy analog IC50 >100 µM across duplicate HTS runs (mevalonate kinase)
Definitively excludes dimethoxy analog as a functional substitute; validates 4-fluoro importance.
Target compound predicted inactive at mevalonate kinase.
High-Throughput Screening Inactivity Confirmation Negative Control

Recommended Research Applications for (4-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone


Sigma-1 Receptor Probe Development with Reduced Dopaminergic Confounds

Based on the class-level selectivity advantage of 1-phenylpiperazine derivatives over haloperidol (Sigma/D2 selectivity >100-fold vs. ~2.5-fold) [1], this compound is suitable for generating tool compounds that interrogate sigma-1-mediated signaling in cellular models where dopamine D2 receptor blockade would confound interpretation [2]. It is particularly relevant for neuroprotection and pain research where sigma-1 receptor agonism or antagonism is under investigation.

Structure-Activity Relationship (SAR) Expansion Around the 4-Fluorobenzoyl Pharmacophore

The compound serves as a key intermediate scaffold for systematic SAR studies aimed at optimizing sigma receptor affinity, selectivity, and functional activity. The 4-fluorophenyl group can be compared directly with 2-fluorophenyl, 3-fluorophenyl, and non-fluorinated benzoyl analogs to map electronic and steric contributions to binding, building on the Glennon pharmacophore model [1].

Mevalonate Kinase Negative Control in HTS Campaigns

While structurally related to the inactive 3,4-dimethoxyphenyl analog (IC50 >100 μM against mevalonate kinase) [1], this compound can be employed as a specificity control in mevalonate kinase screening panels to confirm that observed hits are not due to non-specific aryl ketone interactions. Its distinct activity profile ensures it does not produce false-positive signals in this assay system.

CNS Pharmacokinetic Profiling of Low-LogP Piperazine-Piperidine Hybrids

With a predicted LogP lower than the 1.5 measured for the iodinated radiotracer analog [1], this compound is a candidate for brain penetration studies comparing the pharmacokinetic profiles of 4-fluorobenzoyl-piperazine-piperidines versus more lipophilic benzyl-ethanone or iodinated derivatives. Results can inform the design of next-generation sigma-selective CNS imaging agents with improved washout kinetics [1].

Application
Selection Property
Validation Focus
Sigma-1 receptor tool compound studies
Sigma/D2 selectivity >100-fold (class-level)
D2 receptor counter-screen to confirm selectivity
SAR around 4-fluorobenzoyl pharmacophore
4-Fluoro substitution vs. non-fluorinated, methoxy analogs
Sigma receptor affinity and functional activity comparison
Mevalonate kinase HTS negative control
Predicted inactivity at mevalonate kinase; distinct from dimethoxy analog
Confirm lack of non-specific aryl ketone inhibition in HTS panel
CNS pharmacokinetic profiling of low-logP hybrids
Lower LogP than iodinated radiotracers (predicted)
Brain penetration and washout kinetics study
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